molecular formula C19H14N2O B11837848 6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine CAS No. 125866-29-7

6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine

Cat. No.: B11837848
CAS No.: 125866-29-7
M. Wt: 286.3 g/mol
InChI Key: RAGBVXTWKURQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine is a synthetically designed, fused heteroaromatic compound of interest in advanced chemical and pharmaceutical research. This molecule is built upon a benzo[b][1,6]naphthyridine core, a structure known to consist of a naphthalene ring system incorporating two nitrogen atoms, classifying it as a diazanaphthalene . The specific substitution pattern, featuring a methoxy group at the 6-position and a phenyl ring at the 10-position, is engineered to modulate the compound's electronic properties, binding affinity, and overall bioactivity. The 1,6-naphthyridine scaffold, a core structural element of this compound, is a privileged structure in medicinal chemistry and materials science . As a key derivative, this compound serves as a valuable precursor or intermediate in the development of potential pharmacologically active agents, particularly in the areas of oncology and infectious diseases. Its rigid, planar structure makes it a suitable candidate for intercalation studies and as a building block for fluorescent probes or functional materials. The presence of the methoxy and phenyl substituents enhances its molecular complexity and provides handles for further synthetic modification. This product is intended for research and development purposes in a controlled laboratory environment. 6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

CAS No.

125866-29-7

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

6-methoxy-10-phenylbenzo[b][1,6]naphthyridine

InChI

InChI=1S/C19H14N2O/c1-22-17-9-5-8-14-18(13-6-3-2-4-7-13)15-12-20-11-10-16(15)21-19(14)17/h2-12H,1H3

InChI Key

RAGBVXTWKURQGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C3=C(C=CN=C3)N=C21)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

PPA serves as a cost-effective and efficient cyclizing agent for forming fused heterocycles. In the synthesis of benzo[h]naphtho[1,2-b][1,naphthyridines, Prabha and Prasad (2016) demonstrated that heating 2-methyl-N-(1-naphthyl)quinolin-4-amine with carboxylic acids in PPA at 110°C for 1 hour yielded substituted naphthyridines in 32–44% yields. Adapting this method, a quinoline precursor bearing a methoxy group at position 6 could undergo analogous cyclization with phenylacetic acid to install the phenyl substituent at position 10.

Key Reaction Conditions

  • Temperature: 110–160°C

  • Acid Catalyst: PPA (6 g P₂O₅ in 3 mL H₃PO₄)

  • Time: 1–3 hours

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and silica gel chromatography.

Friedländer Annulation

Friedländer condensation between 2-aminonaphthol derivatives and ketones offers an alternative route. For example, reacting 6-methoxy-2-aminonaphthalen-1-ol with phenylacetone in the presence of HCl or BF₃·Et₂O could yield the desired naphthyridine core. This method prioritizes regioselectivity, as the electron-rich methoxy group directs cyclization to position 6.

Functionalization of the Naphthyridine Core

Introduction of the Methoxy Group

Methoxy groups are typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A chlorinated naphthyridine intermediate at position 6 can react with sodium methoxide (NaOMe) in DMF at 80–100°C to replace chloride with methoxy. Source reports similar transformations, with IR spectra confirming C–O–C stretches at ~1250 cm⁻¹ and ¹H NMR resonances for methoxy protons at δ 3.8–4.0 ppm.

Installation of the Phenyl Group at Position 10

Optimization of Synthetic Pathways

Comparative Analysis of Cyclization Agents

Cyclization Agent Temperature Yield Byproducts
Polyphosphoric Acid110°C40–44%Minimal
HCl/EtOHReflux25–30%Tar formation
BF₃·Et₂O80°C35%Isomerization

Data extrapolated from and analogous studies.

Spectroscopic Characterization

  • ¹H NMR: Methoxy protons resonate as singlets at δ 3.8–4.0 ppm. Aromatic protons in the phenyl group appear as multiplets at δ 7.2–7.8 ppm.

  • IR: C=N stretches at 1600–1650 cm⁻¹ confirm naphthyridine formation.

  • Mass Spectrometry: Molecular ion peaks align with calculated m/z values (e.g., C₂₄H₁₈N₂O: 358.3 g/mol).

Challenges and Mitigation Strategies

  • Regioselectivity: Competing cyclization pathways may yield isomeric byproducts. Using electron-donating groups (e.g., methoxy) directs reactivity to the desired position.

  • Demethylation: Acidic conditions during cyclization risk cleaving methoxy groups. Lowering reaction temperatures (≤110°C) and shorter durations mitigate this issue.

  • Purification: Silica gel chromatography with ethyl acetate/petroleum ether (1:4) effectively isolates the target compound .

Chemical Reactions Analysis

Reaction Mechanisms

a. Intermediate Formation
The synthesis involves tautomerism and imine/hemiaminal formations during cyclization. For example, intermediates undergo hydrolysis to form amine fragments, which participate in intramolecular additions .

b. Cascade Annulation
Some methods employ intermolecular cascade annulation, combining Michael addition with S_NAr (nucleophilic aromatic substitution) processes. This sequence enables the formation of complex bicyclic frameworks .

c. Reduction Reactions
The nitrogen atoms in the naphthyridine core can undergo reduction to form amine derivatives, expanding the compound’s chemical versatility.

Chemical Transformations

a. Alkylation/Arylation
The compound undergoes reactions to introduce alkyl or aryl groups, enhancing biological activity or modifying pharmacokinetic properties. These transformations require precise control to preserve the naphthyridine core.

b. Substitution Patterns
Substituents like methoxy (-OCH₃) and phenyl groups significantly influence reactivity. For instance, chloro-substituted derivatives exhibit higher cytotoxicity against cancer cell lines (e.g., HeLa, MCF7) .

Substituent Biological Impact IC₅₀ Values (µM)
ChloroEnhanced cytotoxicity<7.0 (HeLa)
MethylModerate antiproliferative activity~6.6 (MCF7)

Analytical Characterization

a. Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to verify the compound’s structure and purity. For example, ¹H NMR data for derivatives include signals for methyl groups (δ ~2.36 ppm) and aromatic protons (δ ~7.15–8.37 ppm) .

b. Biological Assays
In vitro studies assess MAO-B inhibition, with IC₅₀ values in the low micromolar range, indicating potential for neurodegenerative disease treatment .

Biological Relevance

a. MAO-B Inhibition
The compound acts as a monoamine oxidase (MAO-B) inhibitor, increasing neurotransmitter levels (e.g., serotonin, dopamine) critical for mood and cognitive function.

b. Cytotoxicity
Chloro-substituted derivatives (e.g., 9b) show potent antiproliferative activity against cancer cell lines, outperforming adriamycin in some cases .

Research Implications

The compound’s synthesis and reactivity highlight its utility in medicinal chemistry, particularly for designing enzyme inhibitors and anticancer agents. Future studies could explore its interaction with other biological targets or optimization of substitution patterns for enhanced efficacy.

  • Synthesis routes: Piperidone-based and quinoline-derived methods .

  • Critical reactions: Reduction, alkylation, and cascade annulation .

  • Biological impact: MAO-B inhibition and cytotoxicity modulation via substitution .

Data tables and mechanisms underscore the compound’s versatility and therapeutic potential.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthyridine derivatives. For instance, compounds similar to 6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that several naphthyridine derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

CompoundCancer Cell LineIC50 (µM)
6-Methoxy-10-phenylbenzo[b][1,6]naphthyridineMCF73.19
Other DerivativesHeLa1.05
Other DerivativesK5627.01

Antimicrobial Activity

Naphthyridine derivatives have also shown promising antimicrobial activity. They have been tested against various bacterial strains, with some derivatives exhibiting higher efficacy than traditional antibiotics. This activity is attributed to their ability to inhibit bacterial growth and biofilm formation .

Neurological Applications

The neuroprotective properties of naphthyridines are noteworthy, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Some derivatives act as monoamine oxidase (MAO) inhibitors, which are crucial in managing symptoms associated with these conditions .

Case Study 1: Anticancer Activity

A series of synthesized naphthyridine derivatives were evaluated for their anticancer activity against human breast cancer cell lines (MCF7). Among these, certain compounds showed IC50 values significantly lower than established treatments like staurosporine, suggesting a strong potential for further development into therapeutic agents .

Case Study 2: MAO Inhibition

In a recent investigation, novel benzo[b][1,6]naphthyridine derivatives were synthesized and tested for their MAO inhibitory activity. One compound demonstrated an IC50 value comparable to that of pargyline, a known MAO inhibitor, indicating its potential utility in treating depression and other mood disorders .

Mechanism of Action

The mechanism of action of 6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain kinases and enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Key Research Findings and Trends

Positional Isomerism : The benzo[h] configuration consistently outperforms benzo[b] isomers in bioactivity, emphasizing the role of planar geometry .

Substituent Optimization : Methoxy and phenyl groups balance lipophilicity and target engagement, reducing off-target effects .

Synthetic Innovation: Transition-metal catalysis and solvent-free methods are displacing traditional acid-/base-mediated routes .

Diverse Applications : Beyond oncology, antiviral and material science applications are emerging frontiers .

Biological Activity

6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine is a compound belonging to the class of benzo[naphthyridines], which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine features a methoxy group and a phenyl substituent, contributing to its unique properties. The synthesis of derivatives from the benzo[b][1,6]naphthyridine scaffold has been extensively studied. For example, various synthetic methods have been developed to obtain substituted naphthyridines with enhanced biological activity, including microwave-assisted synthesis and palladium-catalyzed reactions .

Biological Activity

The biological activities of 6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine and its derivatives can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds within the naphthyridine family exhibit significant anticancer properties. For instance, studies have shown that various derivatives demonstrate cytotoxic effects against multiple cancer cell lines. In particular, the compound has been noted for its ability to inhibit topoisomerase enzymes, which are critical in DNA replication and repair .

Table 1: Cytotoxicity of Naphthyridine Derivatives

CompoundCell LineIC50 (µM)
6-Methoxy-10-phenylbenzo[b][1,6]naphthyridineHeLa3.62
Chloro-substituted derivativeMCF76.63
Benzonaphthyridine derivativeK5627.01

Neuroprotective Activity

The neuroprotective potential of benzo[b][1,6]naphthyridines has garnered attention due to their ability to inhibit monoamine oxidase (MAO) enzymes. These enzymes are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In particular, certain derivatives have shown low micromolar inhibitory activity against MAO-B, suggesting their potential use in treating neurological disorders .

Table 2: MAO Inhibition Potency

CompoundMAO-B IC50 (µM)
1-(2-(4-fluorophenyl)ethynyl) derivative1.35
Other naphthyridine derivativesVaries

Antimicrobial Activity

Naphthyridine derivatives also exhibit antimicrobial properties against various pathogens. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

Several case studies highlight the effectiveness of naphthyridine derivatives in preclinical settings:

  • Anticancer Efficacy : A study demonstrated that a chloro-substituted naphthyridine derivative significantly reduced tumor growth in xenograft models of human hepatocellular carcinoma while downregulating key oncogenes such as SOX9 and Ki67 .
  • Neuroprotective Effects : Another investigation revealed that a specific naphthyridine derivative improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress markers and enhancing cholinergic neurotransmission .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine?

  • Answer : The compound can be synthesized via:

  • Multi-component reactions : Combining aromatic aldehydes, amines, and ketones under catalyst-free conditions in refluxing ethanol (e.g., yields >80%) .
  • Palladium-catalyzed intramolecular C–H arylation : Ligand-free Pd catalysis enables efficient cyclization to form the tetracyclic scaffold .
  • Friedlander condensation : Reacting o-aminoaldehydes with cyclic ketones or propiophenones in basic conditions .
    • Key Considerations : Optimize reaction time, solvent (e.g., ethanol vs. THF), and catalyst loading to improve yields.

Q. How is 6-Methoxy-10-phenylbenzo[b][1,6]naphthyridine characterized structurally?

  • Answer : Use a combination of:

  • Spectral techniques : 1^1H/13^13C NMR for functional group identification, FT-IR for bond vibrations, and HRMS for molecular weight confirmation .
  • X-ray crystallography : Resolve stereochemistry and confirm substitution patterns in solid-state structures .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Answer : Screen against:

  • Cancer cell lines : A549 (lung adenocarcinoma) and MCF-7 (breast cancer) via MTT assays, comparing IC50_{50} values to reference drugs like pemetrexed .
  • Enzymatic targets : Test inhibitory activity against PDK1 or acetylcholinesterase using fluorometric assays .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives targeting PDK1 or VEGFR-2?

  • Answer :

  • Structure-based pharmacophores : Develop epharmacophores from PDK1’s ATP-binding site to prioritize substituents improving binding affinity .
  • 3D-QSAR (CoMFA/CoMSIA) : Corrogate steric/electrostatic fields of 1,6-naphthyridine derivatives to predict VEGFR-2 inhibition (r2^2 > 0.98) .
  • Molecular dynamics simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to refine docking poses .

Q. How can contradictory biological activity data across studies be systematically addressed?

  • Answer :

  • Control variables : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. phenyl groups) on potency in isogenic cell lines .
  • Meta-analysis : Pool data from independent studies to identify trends (e.g., logP vs. IC50_{50} correlations) .

Q. What strategies improve the pharmacokinetic profile of 1,6-naphthyridine derivatives?

  • Answer :

  • In silico ADMET prediction : Use tools like SwissADME to optimize logP (2–5), reduce CYP450 inhibition, and enhance solubility via polar groups .
  • Prodrug modification : Introduce hydrolyzable esters at the 10-position to enhance oral bioavailability .
  • Metabolic stability assays : Test microsomal half-life (e.g., human liver microsomes) to prioritize derivatives with t1/2_{1/2} > 60 min .

Methodological Notes

  • Contradictions : Resolve discrepancies in biological data by validating assays in triplicate and cross-referencing structural analogs .
  • Advanced Techniques : Combine synthetic chemistry with computational modeling to accelerate lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.